Bis(4-fluorofenil)(fenil)metanol

Descripción general

Descripción

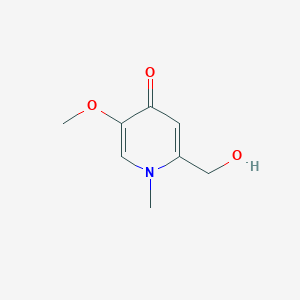

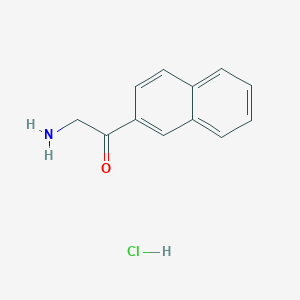

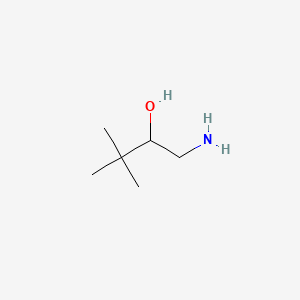

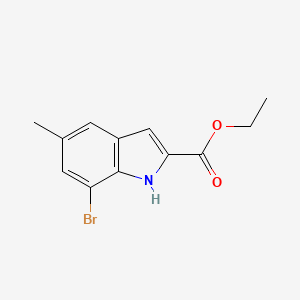

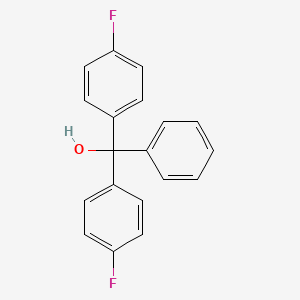

“Bis(4-fluorophenyl)(phenyl)methanol”, also referred to as “4,4’-difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Synthesis Analysis

“Bis(4-fluorophenyl)(phenyl)methanol” is used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It is also an important building block for synthesizing antipsychotic drugs .Molecular Structure Analysis

The molecular formula of “Bis(4-fluorophenyl)(phenyl)methanol” is C19H14F2O . The InChI is 1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H . The Canonical SMILES is C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O .Chemical Reactions Analysis

“Bis(4-fluorophenyl)(phenyl)methanol” is used to synthesize aromatic polyethers through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The molecular weight of “Bis(4-fluorophenyl)(phenyl)methanol” is 296.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų . The XLogP3 is 3.9 .Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del Bis(4-fluorofenil)(fenil)metanol, centrándose en aplicaciones únicas:

Síntesis de fármacos antipsicóticos

El this compound sirve como un bloque de construcción crucial en la síntesis de varios fármacos antipsicóticos, incluidos la fluspirilena, la pimozida y la penfluridol. Estos medicamentos se utilizan para tratar trastornos psiquiátricos al alterar los niveles de neurotransmisores en el cerebro .

Síntesis de antibióticos

Este compuesto también se utiliza en la síntesis total de la Tunicamicina V, que forma parte de un grupo de antibióticos nucleósidos homólogos. Estos antibióticos son conocidos por su eficacia contra infecciones bacterianas .

Síntesis de poliéteres aromáticos

Mediante reacciones de sustitución nucleófila aromática, el this compound se utiliza para sintetizar poliéteres aromáticos. Los grupos hidroxilo libres presentes en el compuesto se pueden funcionalizar aún más utilizando el método de ‘injerto a’ para la polimerización por injerto .

Agente de transformación química

El mecanismo de acción del this compound implica su capacidad de sufrir transformaciones químicas que conducen a la formación de nuevos compuestos con propiedades únicas. Esta característica lo hace valioso para crear nuevos materiales con características deseadas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(4-fluorophenyl)(phenyl)methanol is a building block used in the synthesis of various compounds . It participates in nucleophilic substitution reactions, allowing for the introduction of the bis(4-fluorophenyl)methanol moiety into target molecules .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . This interaction allows the bis(4-fluorophenyl)methanol moiety to be introduced into the target molecules, altering their structure and function .

Biochemical Pathways

It is known to be used in the synthesis of antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . These drugs typically work by blocking dopamine receptors in the brain, which can help to reduce symptoms of psychosis .

Result of Action

As a building block in drug synthesis, the molecular and cellular effects of Bis(4-fluorophenyl)(phenyl)methanol’s action would depend on the specific drug it is used to create . For example, in the case of antipsychotic drugs, the blocking of dopamine receptors can help to reduce symptoms of psychosis .

Análisis Bioquímico

Biochemical Properties

Bis(4-fluorophenyl)(phenyl)methanol plays a significant role in biochemical reactions, particularly in the synthesis of aromatic polyethers through nucleophilic aromatic substitution . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, bis(4-fluorophenyl)(phenyl)methanol is involved in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . The interactions between bis(4-fluorophenyl)(phenyl)methanol and these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency of biochemical reactions.

Cellular Effects

Bis(4-fluorophenyl)(phenyl)methanol exhibits notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that bis(4-fluorophenyl)(phenyl)methanol can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of bis(4-fluorophenyl)(phenyl)methanol involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with specific enzymes and proteins, leading to enzyme inhibition or activation . For example, bis(4-fluorophenyl)(phenyl)methanol can inhibit the activity of certain enzymes involved in the degradation of flunarizine hydrochloride, thereby modulating the metabolic pathways associated with this process . These binding interactions result in changes in gene expression, further influencing the biochemical processes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(4-fluorophenyl)(phenyl)methanol have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that bis(4-fluorophenyl)(phenyl)methanol exhibits a half-life of approximately 1.039 days under specific conditions, indicating its potential for sustained biochemical activity . Additionally, the degradation products of bis(4-fluorophenyl)(phenyl)methanol can further influence cellular processes, contributing to its overall temporal effects.

Dosage Effects in Animal Models

The effects of bis(4-fluorophenyl)(phenyl)methanol vary with different dosages in animal models. At lower doses, this compound has been observed to enhance metabolic activity and improve cellular function . At higher doses, bis(4-fluorophenyl)(phenyl)methanol can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of bis(4-fluorophenyl)(phenyl)methanol for specific biochemical applications.

Metabolic Pathways

Bis(4-fluorophenyl)(phenyl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the degradation of flunarizine hydrochloride, a process mediated by specific enzymes . Additionally, bis(4-fluorophenyl)(phenyl)methanol can influence metabolic flux by altering the levels of key metabolites within cells . These interactions contribute to the overall metabolic activity and efficiency of biochemical processes.

Transport and Distribution

The transport and distribution of bis(4-fluorophenyl)(phenyl)methanol within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . The distribution of bis(4-fluorophenyl)(phenyl)methanol within tissues is influenced by its interactions with binding proteins, which can modulate its localization and accumulation.

Subcellular Localization

Bis(4-fluorophenyl)(phenyl)methanol exhibits specific subcellular localization, which can affect its activity and function. This compound is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The subcellular localization of bis(4-fluorophenyl)(phenyl)methanol plays a crucial role in its ability to modulate biochemical processes and interact with specific biomolecules.

Propiedades

IUPAC Name |

bis(4-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLJEADIACXJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503263 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-55-5 | |

| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.